5-Bromo-6-(tetrahydro-2H-pyran-4-yloxy)nicotinic acid
Overview
Description
5-Bromo-6-(tetrahydro-2H-pyran-4-yloxy)nicotinic acid: is a chemical compound with the molecular formula C11H12BrNO4 and a molar mass of 302.12 g/mol . This compound is notable for its unique structure, which includes a bromine atom and a tetrahydro-2H-pyran-4-yloxy group attached to a nicotinic acid core. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-(tetrahydro-2H-pyran-4-yloxy)nicotinic acid typically involves the bromination of 6-(tetrahydro-2H-pyran-4-yloxy)nicotinic acid. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. The reaction is usually performed in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Bromo-6-(tetrahydro-2H-pyran-4-yloxy)nicotinic acid can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted nicotinic acid derivatives.
Scientific Research Applications
Chemistry: 5-Bromo-6-(tetrahydro-2H-pyran-4-yloxy)nicotinic acid is used as a building block in organic synthesis. It is employed in the preparation of more complex molecules and in the study of reaction mechanisms .
Biology: In biological research, this compound is used to study enzyme interactions and as a potential inhibitor of specific biological pathways .
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents .
Industry: In the industrial sector, it is used in the development of new materials and as an intermediate in the production of agrochemicals .
Mechanism of Action
The mechanism of action of 5-Bromo-6-(tetrahydro-2H-pyran-4-yloxy)nicotinic acid involves its interaction with specific molecular targets. The bromine atom and the tetrahydro-2H-pyran-4-yloxy group play crucial roles in its binding affinity and specificity. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
- 6-(tetrahydro-2H-pyran-4-yloxy)nicotinic acid
- 5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile
- 2-Bromo-6-(tetrahydropyran-4-yloxy)pyridine
Uniqueness: 5-Bromo-6-(tetrahydro-2H-pyran-4-yloxy)nicotinic acid is unique due to the presence of both a bromine atom and a tetrahydro-2H-pyran-4-yloxy group. This combination imparts distinct chemical properties, such as increased reactivity and specific binding interactions, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
5-bromo-6-(oxan-4-yloxy)pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO4/c12-9-5-7(11(14)15)6-13-10(9)17-8-1-3-16-4-2-8/h5-6,8H,1-4H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDYWFJMSRJYXGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=C(C=C(C=N2)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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